6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Description
Properties
CAS No. |
64997-27-9 |
|---|---|
Molecular Formula |
C17H14N2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
6-(4-phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C17H14N2S/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-19-10-11-20-17(19)18-16/h1-9,12H,10-11H2 |
InChI Key |
FWZUCPSMECJOAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ethyl Bromopyruvate and Thiourea to Form Ethyl-2-aminothiazole-4-carboxylate Intermediate
A key intermediate in the synthesis is ethyl-2-aminothiazole-4-carboxylate, prepared by refluxing ethyl bromopyruvate with thiourea in ethanol for 4 hours. This condensation forms the thiazole ring essential for subsequent cyclization steps.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl bromopyruvate + Thiourea | Reflux in EtOH, 4 h | High (not specified) | Formation of thiazole intermediate |
Cyclization with Phenacyl Bromides to Form Imidazo[2,1-b]thiazole Core
The intermediate is then cyclized with various phenacyl bromides, including biphenyl-substituted phenacyl bromide derivatives, under reflux in ethanol. This step introduces the biphenyl moiety at the 6-position of the imidazo[2,1-b]thiazole scaffold.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 2 | Ethyl-2-aminothiazole-4-carboxylate + Biphenyl-phenacyl bromide | Reflux in EtOH | Moderate to high (varies) | Formation of 6-(biphenyl)imidazo[2,1-b]thiazole esters |
Ester Hydrolysis and Further Functionalization
Subsequent hydrolysis of the ester group using lithium hydroxide monohydrate in aqueous or mixed solvents yields the corresponding carboxylic acids. These acids serve as intermediates for further coupling reactions, such as amidation or sulfonyl piperazine conjugation.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 3 | Ester intermediate + LiOH·H2O | Hydrolysis, aqueous medium | High (up to 95%) | Conversion to carboxylic acid |
Coupling with Amines or Piperazine Derivatives
Carboxylic acids are activated using coupling agents like EDCI and HOBt in dry DMF at low temperatures (0 °C), then reacted with amines or piperazine derivatives to form amide bonds, yielding functionalized derivatives of the target compound.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 4 | Carboxylic acid + amine + EDCI/HOBt | DMF, 0 °C to RT, 12 h | Moderate to high | Formation of amide-linked derivatives |
Alternative Preparation Routes and Derivative Syntheses
Thiosemicarbazone Route and Cyclization to Thiadiazole Derivatives
In some protocols, thiosemicarbazone derivatives are synthesized by refluxing aldehydes with thiosemicarbazide in ethanol, followed by cyclization with acetic anhydride or phenacyl bromides to form 1,3,4-thiadiazole or thiazole derivatives. These methods provide alternative access to related heterocycles structurally similar to imidazo[2,1-b]thiazoles bearing aryl substituents.
Oxidation and Functional Group Modifications
Oxidation of the thiazole nitrogen or sulfur atoms using peroxy acids (e.g., 3-chloroperoxybenzoic acid) can yield N-oxides or sulfone derivatives, expanding the chemical diversity of the scaffold.
Representative Data Table Summarizing Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazole derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[2,1-b]thiazole scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted imidazo[2,1-b]thiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: These compounds serve as valuable intermediates in the synthesis of more complex molecules.
Industry: These compounds are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazole derivatives involves various molecular targets and pathways. For instance, some derivatives modulate the immune system through T-cell activation and proliferation, increase neutrophil mobility, and stimulate antibody formation. Additionally, these compounds can inhibit key enzymes and proteins involved in cancer cell proliferation and survival, leading to apoptosis and reduced tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
- Molecular Formula : C₁₂H₁₂N₂S
- Molecular Weight : 216.30 g/mol
- Key Differences : Replaces the biphenyl group with a 4-methylphenyl substituent.
3-Aryl-5,6-dihydroimidazo[2,1-b][1,3]thiazoles
- Example: 4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)phenol (Compound 4e) Antioxidant Activity: 97% DPPH radical inhibition due to the phenol group, which donates hydrogen atoms. Comparison: The biphenyl group in the target compound lacks hydroxyl substituents, likely reducing antioxidant efficacy but increasing metabolic stability .
Core Structure Modifications
Levamisole (L-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole)
- Molecular Formula : C₁₁H₁₂N₂S
- Molecular Weight : 204.31 g/mol
- Key Differences : Contains a tetrahydroimidazothiazole ring (saturated) vs. the dihydro core in the target compound.
- Pharmacological Activity : Broad-spectrum anthelmintic; structural saturation may enhance conformational flexibility and target engagement .
6-(2-Benzthiazolyl)-2,3-dihydroimidazo[2,1-b]thiazole
Heterocyclic Substitutions
4,3-Thien-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Antimicrobial and Antifungal Activity
- Sulfur-Containing 2,3-Dihydroimidazo[2,1-b]thiazoles : Demonstrated bactericidal and fungicidal activity in recent studies, though specific data for the biphenyl derivative are lacking. Substituents like halogens or methoxy groups enhance potency .
- SK&F 86002 (p38MAPK Inhibitor) : While structurally distinct (contains pyridyl and fluorophenyl groups), its specificity for IL-1 inhibition highlights the scaffold’s versatility in targeting diverse pathways .
Antioxidant Activity
- Phenol Derivatives: Compound 4e (97% DPPH inhibition) outperforms biphenyl analogs, underscoring the importance of hydrogen-donating groups. The biphenyl compound’s higher LogP may favor cell penetration but reduce radical scavenging .
Physicochemical and Pharmacokinetic Comparison
*Estimated based on structural similarity.
Biological Activity
The compound 6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole is a member of the imidazo-thiazole family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 282.37 g/mol. The structure features an imidazo-thiazole core fused with a biphenyl moiety, which is believed to enhance its biological activity through increased lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazo-thiazole derivatives, including the compound .
- In vitro Studies : The compound has shown promising results against various cancer cell lines. For instance, it demonstrated significant antiproliferative activity with IC50 values ranging from 1.02 µM to 1.67 µM against MOLT-4 leukemia and MDA-MB-231 breast cancer cells .
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to inhibit key signaling pathways involved in cancer cell proliferation. Notably, it acts as a potent inhibitor of ErbB4 kinase with an IC50 value of 15.24 nM .
Antimicrobial Activity
Imidazo-thiazoles have also been evaluated for their antimicrobial properties .
- Activity Against Pathogens : In vitro assays have revealed that some derivatives exhibit significant activity against both bacterial and fungal strains. For example, compounds derived from this scaffold have shown efficacy against resistant strains of Staphylococcus aureus .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of thiazole derivatives.
- Case Studies : A series of thiazole-integrated compounds were synthesized and tested for their anticonvulsant properties. Some exhibited high protective effects in seizure models, indicating potential use in epilepsy treatment .
Structure-Activity Relationship (SAR)
The biological activities of imidazo-thiazoles are heavily influenced by their structural components.
| Structural Feature | Effect on Activity |
|---|---|
| Biphenyl moiety | Increases lipophilicity and enhances binding affinity to targets |
| Substituents on thiazole | Modulate potency and selectivity; electron-donating groups enhance activity |
| Positioning of functional groups | Critical for interaction with specific biological targets |
Toxicity and Safety Profile
While the therapeutic potential is significant, understanding the toxicity profile is essential for clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
